8-methoxy-4-(piperidin-1-yl)-5H-pyrimido[5,4-b]indole
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Overview
Description
1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds known as indoles. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Further functionalization and cyclization steps lead to the formation of the pyrimidoindole structure. Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like bromine, nitric acid, and sulfuric acid.
Cyclization: Formation of additional ring structures through intramolecular reactions.
Major products from these reactions include various substituted indoles and pyrimidoindoles, which can be further utilized in pharmaceutical synthesis.
Scientific Research Applications
1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine can be compared with other indole derivatives, such as:
9H-pyrimido[5,4-b]indol-4-amine: Known for its kinase inhibition properties.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-Fluoroindole: Used in medicinal chemistry for its antiviral properties.
The uniqueness of 1-{8-Methoxy-5H-pyrimido[5,4-b]indol-4-yl}piperidine lies in its specific structural features and its potential for targeted therapeutic applications.
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
8-methoxy-4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |
InChI |
InChI=1S/C16H18N4O/c1-21-11-5-6-13-12(9-11)14-15(19-13)16(18-10-17-14)20-7-3-2-4-8-20/h5-6,9-10,19H,2-4,7-8H2,1H3 |
InChI Key |
WHQFIPHRWRKKPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3N4CCCCC4 |
Origin of Product |
United States |
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